molecular formula C10H13NO3 B034942 N-methyl tyrosine CAS No. 19897-63-3

N-methyl tyrosine

Cat. No. B034942
CAS RN: 19897-63-3
M. Wt: 195.21 g/mol
InChI Key: AXDLCFOOGCNDST-UHFFFAOYSA-N
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Description

N-Methyl-L-tyrosine is a derivative of the amino acid tyrosine with a methyl group on the nitrogen atom . It is used in experiments as a control group to show that methylation of the imino group in N-p-phenylpropionyl-L-tyrosine eliminates its inhibitory effect on the firing of the giant neurone of the giant African snail .


Molecular Structure Analysis

The molecular structure of N-Methyl-L-tyrosine is represented by the empirical formula C10H13NO3 . The molecular weight is 195.22 . The SMILES string representation is CNC@@Hcc1)C(O)=O .


Chemical Reactions Analysis

N-Methyl-L-tyrosine has been shown to participate in various chemical reactions. For instance, a laccase-catalysed tyrosine click reaction proceeded between the tyrosine modification reagent N-methyl luminol and tyrosine residues in peptides/proteins .


Physical And Chemical Properties Analysis

N-Methyl-L-tyrosine is a powder or crystal substance that is colorless to white . Its optical activity is [α]/D +16.0±1.0°, c = 1 in 1 M HCl . The composition is carbon, 60.7-62.3% and nitrogen, 6.9-7.5% .

Scientific Research Applications

  • Inhibition of L-amino Acid Oxidase and Antibacterial Properties : N-methyl-L-tyrosine acts as a non-competitive inhibitor of L-amino acid oxidase, which can induce cell apoptosis and exhibit antibacterial properties (Pająk, 2020).

  • Peptide Synthesis : It is valuable in peptide synthesis due to improved preparation methods and its availability in suitable forms (Aurelio et al., 2003).

  • Precursor in Biogenesis of Epinephrine and Norepinephrine : N-methyl tyrosine serves as a precursor in the production of important neurotransmitters, epinephrine and norepinephrine (Hartung et al., 1964).

  • Regulation of NMDA Receptors : Its role in tyrosine phosphorylation is crucial for regulating the function of NMDA receptors in mammalian central neurons, which is important in neuronal development, plasticity, and toxicity (Wang & Salter, 1994).

  • Modifying Tyrosine Residues : N-methylated luminol derivatives can effectively modify tyrosine residues in peptides and proteins under oxidative conditions (Sato et al., 2015).

  • Blood Pressure Control in Pheochromocytoma : Alpha-methyl-p-tyrosine is effective in controlling blood pressure and decreasing the excretion of norepinephrine in patients with nonmalignant pheochromocytoma (Serrano & Chávez Lara, 1973).

  • Tumor Imaging : O-[11C]methyl-L-tyrosine PET has potential for whole-body tumor imaging, including brain tumors (Ishiwata et al., 2005).

  • Sensor for Methyl Parathion : L-tyrosine methyl ester-functionalized carbon dots have been used to develop a sensor for detecting methyl parathion, demonstrating applications in analyzing various food products (Hou et al., 2015).

  • Catalysis in Bacteria and Industrial Applications : Tyrosine ammonia lyase (TAL), which catalyzes the deamination of tyrosine, is important for bioengineering and industrial applications, especially in purple phototropic bacteria and Actinomycetales (Pinto et al., 2015).

  • Treatment of Neuropsychiatric Disorders : Alpha-Methyl-para-Tyrosine (AMPT) might be useful for treating movement disorders, psychiatric disorders, and behavioral problems in 22q11 deletion syndrome (Bloemen et al., 2008).

properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870596
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl tyrosine

CAS RN

19897-63-3
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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